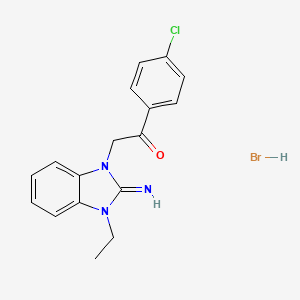

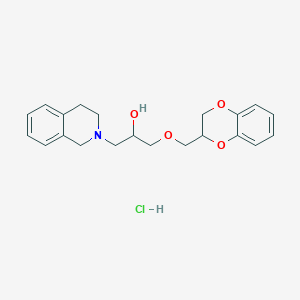

![molecular formula C15H17NO3 B5031436 6-{[(3-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5031436.png)

6-{[(3-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxylic acids (CAs) are organic compounds with at least one carboxylic group . They play a key role in human and animal metabolism . The compound class of CAs is diverse and encompasses saturated and unsaturated straight- and branched-chain fatty acids of different chain lengths, keto acids, hydroxy acids, and aromatic CAs as well as di- and tricarboxylic acids .

Chemical Reactions Analysis

Carboxylic acids can undergo a variety of chemical reactions, including esterification, amide formation, and decarboxylation . They can also participate in condensation reactions with amines and alcohols .Scientific Research Applications

Synthesis of Organometallics

The benzylic position of this compound is crucial for reactions in organometallic chemistry, which can include cross-coupling reactions like Suzuki and Stille reactions . These reactions are fundamental in creating complex molecules for pharmaceuticals and materials science.

Advanced Organic Synthesis

The structure of this compound allows for reactions at the benzylic position, which is significant for advanced organic synthesis problems . This includes free radical bromination and nucleophilic substitution, which are key steps in the synthesis of more complex organic compounds.

Aromatic Compound Research

The compound’s structure, featuring a cyclohexene ring, makes it a valuable model for studying reactions involving aromatic systems . This can help in understanding the destruction efficiency of organic contaminants in environmental studies.

Catalysis Research

Due to its reactive benzylic position, this compound can be used in catalysis research, particularly in protodeboronation reactions . These reactions are important for the synthesis of pharmaceuticals and fine chemicals with high stereo specificity.

Pharmaceutical Development

The compound’s ability to undergo various chemical reactions makes it a valuable building block in pharmaceutical development . It can be used to synthesize a wide range of medicinal compounds, including those with anti-inflammatory and anticancer properties.

Material Science

In material science, the compound can be used to create new polymers and materials with specific properties . Its chemical reactivity allows for the introduction of functional groups that can alter the physical characteristics of a material.

Analytical Chemistry

This compound can serve as a standard or reference material in analytical chemistry . Its well-defined structure and reactivity make it suitable for calibrating instruments and validating analytical methods.

properties

IUPAC Name |

6-[(3-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15(18)19/h2-6,9,12-13H,7-8H2,1H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEVOKQSAMKYJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2CC=CCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5031368.png)

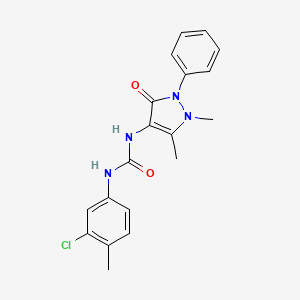

![N-(3,4-dimethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5031376.png)

![(1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)methanol](/img/structure/B5031385.png)

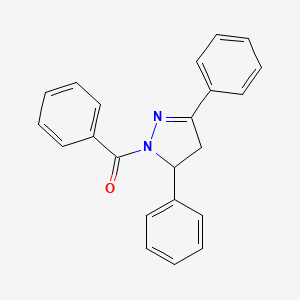

![2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5031397.png)

![4-{1-cyano-2-[2-(phenylthio)phenyl]vinyl}benzoic acid](/img/structure/B5031412.png)

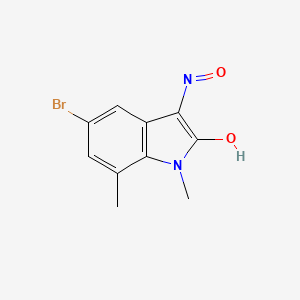

![1-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5031423.png)

![1-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-4-ethylpiperazine](/img/structure/B5031430.png)

![N-(2,4-dimethoxyphenyl)-3-{1-[3-(2-pyrazinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5031447.png)

![1-(3-fluorobenzyl)-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5031458.png)